Baccatin VI

Description

Distribution of Baccatin (B15129273) VI Across Taxus Species and Related Genera

Baccatin VI is a naturally occurring taxane (B156437) diterpenoid found within various species of the yew tree (Taxus). Its presence is significant not only from a phytochemical perspective but also due to its relationship with other important taxanes like paclitaxel (B517696).

The European yew, Taxus baccata L., is a principal source from which this compound has been isolated and studied. caymanchem.comcaymanchem.combiomol.com Research has consistently identified this compound in various parts of this plant, including the heartwood and needles. chemfaces.comresearchgate.net In one study, this compound was isolated from the heartwood of T. baccata growing in Turkey, alongside other taxoids and lignans. chemfaces.comresearchgate.net Further investigations into the chemical constituents of T. baccata have led to the isolation of new derivatives of this compound, such as 19-acetoxy-7,9,10-deacetyl-baccatin VI, highlighting the plant's rich and complex taxane profile. researchgate.netmercer.edu The presence of this compound in T. baccata makes this species a crucial resource for research into the biosynthesis and chemical properties of this and related compounds. nih.gov

While T. baccata is a primary source, this compound is not exclusive to this species. It has also been identified in other members of the Taxus genus. For instance, studies have reported the isolation of this compound from Taxus chinensis cell cultures. tandfonline.com This indicates a broader distribution of the compound within the genus.

Furthermore, an intriguing area of research is the production of taxanes by endophytic fungi that live in symbiotic relationships with Taxus trees. Research has shown that certain endophytic fungi isolated from Taxus chinensis var. mairei can produce taxol and related taxanes, including baccatin III, a precursor to this compound. ajol.info One study identified an endophytic fungus, Didymostilbe sp., isolated from the inner bark of Taxus chinensis var. mairei, which was capable of producing both taxol and baccatin III. ajol.info Another study on the fungus Aspergillus niger subsp. taxi also confirmed the production of baccatin III. jmb.or.kr The ability of these microorganisms to synthesize taxane precursors suggests a potential alternative and sustainable source for these valuable compounds. ajol.info

Extraction Techniques from Plant Biomass and Cell Cultures

The isolation of this compound from natural sources involves sophisticated extraction and purification methodologies, which are crucial for obtaining the compound in a pure form for research and potential applications.

The initial step in isolating this compound from plant material or cell cultures is typically solvent extraction. A variety of organic solvents are employed to efficiently extract taxanes from the biomass.

Commonly used solvents for the extraction of taxoids, including this compound, are polar solvents like methanol (B129727) and ethanol (B145695). google.commdpi.com For example, a method for large-scale production of taxol from T. brevifolia bark involves an initial extraction with methanol or ethanol. google.com Methanol has been used to extract lyophilized cell material from Taxus cell cultures in a Soxhlet extractor. nih.gov In another approach, powdered dried cells were extracted using ultrasonication in methanol. d-nb.info

Dichloromethane (B109758) is another key solvent used in the extraction process, often in a partitioning step. google.comresearchgate.net After an initial extraction with a polar solvent like methanol, the concentrate is often partitioned between water and dichloromethane. google.com This helps to separate the taxanes from more polar or non-polar impurities. For instance, one protocol describes extracting a methanol concentrate with dichloromethane, which is then concentrated to a powder. google.com A liquid-liquid extraction (LLE) method involved mixing a methanol extract with water and then extracting the aqueous layer with dichloromethane to isolate the taxoids. brieflands.com

Other solvents such as ethyl acetate (B1210297) and acetone (B3395972) are also utilized in various extraction and purification schemes. researchgate.netpatentcut.com

Table 1: Solvents Used in the Extraction of this compound and Related Taxanes

| Solvent | Role in Extraction | Source Reference(s) |

|---|---|---|

| Methanol | Primary extraction from plant biomass and cell cultures. | nih.govgoogle.commdpi.comresearchgate.net |

| Ethanol | Primary extraction from plant material. | google.commdpi.com |

| Dichloromethane | Partitioning and separation of taxanes from aqueous extracts. | google.comresearchgate.netpatentcut.com |

| Ethyl Acetate | Used as an extraction solvent. | researchgate.net |

| Acetone | Used for dissolving crude extracts and in precipitation steps. | google.compatentcut.com |

To maximize the yield and purity of this compound, researchers have developed optimized extraction protocols. These methods often involve a series of steps combining different solvents and techniques. For instance, a multi-step process for isolating taxol and its analogues includes:

Extraction of the ground plant material with a polar solvent like ethanol or methanol. google.com

Concentration of the solvent extract under reduced pressure. google.com

Partitioning of the concentrate between immiscible solvents, such as a water-dichloromethane mixture, to separate compounds based on their polarity. google.com

Microwave-assisted extraction (MAE) has also been explored as a more efficient alternative to conventional solvent extraction, reducing extraction time and solvent consumption for taxanes from Taxus cell cultures. researchgate.net Pressurized liquid extraction (PLE) is another advanced technique that has been compared with other methods, showing differences in extraction power. researchgate.net

Chromatographic Separation and Purification Strategies for this compound

Following initial extraction, crude extracts containing a mixture of taxanes and other phytochemicals undergo several chromatographic steps to isolate and purify this compound.

Chromatographic techniques are essential for separating the complex mixture of compounds found in Taxus extracts. chemfaces.com Column chromatography is a fundamental technique used in the purification process. Silica (B1680970) gel is a common stationary phase for normal-phase chromatography. google.com One method involved applying a crude extract to a silica gel column and eluting with a solvent gradient. patentcut.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the final purification of this compound. In this technique, a non-polar stationary phase (like C8 or C18-bonded silica) is used with a polar mobile phase. google.comd-nb.info For example, a study on Taxus chinensis cell culture extract used high-speed counter-current chromatography followed by further purification, yielding this compound with a purity of 98.76%. tandfonline.com The mobile phase in RP-HPLC for taxane analysis often consists of a mixture of acetonitrile (B52724) and water or methanol and water. jmb.or.krd-nb.infofrontiersin.org

A typical purification strategy might involve:

Initial fractionation of the crude extract using open column chromatography on silica gel. google.com

Further separation of the fractions using medium pressure liquid chromatography (MPLC) or flash chromatography. google.com

Final purification to high purity using preparative or semi-preparative HPLC. google.combrieflands.com

Table 2: Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase | Mobile Phase Example | Purpose | Source Reference(s) |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient | Initial fractionation | google.compatentcut.com |

| Reverse-Phase HPLC (RP-HPLC) | C18 or C8 bonded silica | Acetonitrile/Water or Methanol/Water | High-resolution separation and final purification | jmb.or.krgoogle.comd-nb.info |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid two-phase system | Not specified | Isolation from crude extracts | tandfonline.com |

| Thin-Layer Chromatography (TLC) | Silica Gel GF | Not specified | Preparative isolation | mdpi.com |

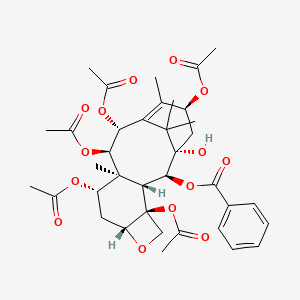

Structure

2D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O14/c1-18-25(46-19(2)38)16-37(44)32(50-33(43)24-13-11-10-12-14-24)30-35(9,26(47-20(3)39)15-27-36(30,17-45-27)51-23(6)42)31(49-22(5)41)29(48-21(4)40)28(18)34(37,7)8/h10-14,25-27,29-32,44H,15-17H2,1-9H3/t25-,26-,27+,29+,30-,31-,32-,35+,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFKTEIDORFVQS-SKNQRQHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57672-79-4 | |

| Record name | Baccatin VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57672-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence and Isolation Methodologies of Baccatin Vi

Chromatographic Separation and Purification Strategies for Baccatin (B15129273) VI

Column Chromatography Approaches (Normal and Reverse Phase)

Column chromatography is a fundamental technique used in the initial separation of the crude extract. actapharmsci.com

Normal Phase Chromatography: In this method, a polar stationary phase, such as silica (B1680970) gel, is used with a non-polar mobile phase. The components of the extract separate based on their polarity, with less polar compounds eluting first. For the isolation of taxoids from Taxus baccata, the concentrated chloroform (B151607) extract is subjected to column chromatography on silica gel. actapharmsci.com A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with mixtures of chloroform and methanol), is used to separate the various fractions. actapharmsci.com

Reverse Phase Chromatography: This technique utilizes a non-polar stationary phase and a polar mobile phase. It is particularly effective for separating taxanes. google.com A crude extract containing taxoids can be chromatographed on a reverse-phase liquid chromatography (RPLC) column. google.com The compounds are adsorbed onto the column and then selectively eluted with a solvent system, such as a mixture of acetonitrile (B52724) and water. google.com This method is advantageous for separating a range of taxanes, including Baccatin VI. google.com

Preparative Thin-Layer Chromatography (TLC)

Preparative TLC is often used as a subsequent purification step for fractions obtained from column chromatography. actapharmsci.com In this technique, the partially purified fraction is applied as a band onto a TLC plate coated with a stationary phase (like silica gel). The plate is then developed in a suitable solvent system. The separated bands corresponding to different compounds can be visualized under UV light or by using a staining reagent. The band corresponding to this compound is then scraped off the plate, and the compound is eluted from the stationary phase with an appropriate solvent. This method was utilized to purify fractions from the column chromatography of Taxus baccata extracts to yield pure compounds. actapharmsci.com

High-Performance Liquid Chromatography (HPLC) Techniques for Purity Enhancement

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification of this compound. It offers superior separation efficiency compared to column chromatography and preparative TLC. Both normal-phase and reverse-phase HPLC can be employed. In the context of taxoid isolation, reverse-phase HPLC is very common. The isolated compound from preparative TLC can be further purified using an HPLC system, and its purity can be confirmed by the presence of a single peak in the chromatogram. The co-elution of a naturally isolated compound with a synthetic or standard sample on an HPLC system provides strong evidence of its identity. acs.org

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Isolation and Purity Assessment

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) combines the high separation power of UHPLC with the sensitive detection and structural information provided by mass spectrometry. This powerful analytical technique is invaluable for both the isolation and purity assessment of natural products like this compound. The UHPLC system allows for very fast and efficient separations of complex mixtures. The eluting compounds are then introduced into the mass spectrometer, which provides data on their molecular weight and fragmentation patterns. This information is crucial for identifying known compounds, like this compound, and for characterizing new, previously unidentified taxoids. biorxiv.org The high sensitivity of UHPLC-MS also makes it an excellent tool for assessing the purity of an isolated sample, as it can detect even trace amounts of impurities.

| Technique | Stationary Phase Example | Mobile Phase Example | Purpose in this compound Isolation |

| Normal Phase Column Chromatography | Silica Gel | Chloroform:Methanol (B129727) gradient | Initial fractionation of crude extract |

| Reverse Phase Column Chromatography | C18-bonded silica | Acetonitrile:Water | Separation of taxanes |

| Preparative TLC | Silica Gel | Specific solvent mixture | Purification of fractions from column chromatography |

| HPLC | C18-bonded silica | Acetonitrile:Water | Final purification and purity assessment |

| UHPLC-MS | C18-bonded silica | Acetonitrile:Water with formic acid | High-resolution separation, identification, and purity assessment |

Biosynthetic Pathways and Metabolic Engineering of Baccatin Vi

Elucidation of Precursor Molecules and Early Stage Biosynthetic Steps

The journey to Baccatin (B15129273) VI begins with fundamental precursor molecules common to terpenoid biosynthesis. The pathway is initiated by the cyclization of the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). frontiersin.orgxml-journal.netbiorxiv.orgfrontiersin.org

The key initial steps are as follows:

Taxadiene Formation: The first committed step in the biosynthesis of all taxanes is the cyclization of GGPP to form the core tricyclic olefin skeleton, taxa-4(5),11(12)-diene. This reaction is catalyzed by the enzyme taxadiene synthase (TS). frontiersin.orgbiorxiv.orgfrontiersin.org

Initial Hydroxylation: The taxadiene core then undergoes its first functionalization, a hydroxylation at the C5α position, catalyzed by the cytochrome P450 monooxygenase, taxadiene 5α-hydroxylase (T5αH). xml-journal.netbiorxiv.orgfrontiersin.org This produces taxadien-5α-ol. biorxiv.org

First Acylation: Following hydroxylation, an acetyl group is transferred to the C5-hydroxyl group. This reaction is mediated by taxadien-5α-ol-O-acetyl transferase (TAT), resulting in the formation of taxadien-5α-yl acetate (B1210297). frontiersin.orgmdpi.com

Following these initial transformations, the taxane (B156437) core undergoes a series of complex and highly orchestrated hydroxylation and acylation reactions at various positions to build progressively more complex intermediates. frontiersin.orgfrontiersin.orgtandfonline.comresearchgate.net A critical and once-elusive step in the formation of advanced taxoids like baccatin III is the creation of the distinctive oxetane (B1205548) ring. pku.edu.cnnih.govnih.govacs.org The elucidation of these downstream steps has been pivotal in understanding the pathway to Baccatin VI and its derivatives.

Enzymatic Transformations Leading to this compound

The conversion of early taxane intermediates to this compound involves a suite of specialized enzymes, primarily from the cytochrome P450 monooxygenase and acyltransferase families. Recent breakthroughs have identified several of these key catalysts.

Cytochrome P450 monooxygenases (P450s) are crucial for introducing hydroxyl groups onto the taxane skeleton, a necessary step for creating the molecule's final complex structure. tandfonline.comresearchgate.net

Taxane 9α-hydroxylase (T9αH): The hydroxylation at the C9 position is a vital step, and the enzyme responsible, T9αH, was a significant discovery in completing the pathway to baccatin III. frontiersin.orgpku.edu.cnoup.com This P450 enzyme catalyzes the C9-oxidation of the taxane core. pku.edu.cnvulcanchem.com Interestingly, research has revealed the existence of distinct, independently evolved T9αH enzymes. nih.govbiorxiv.org The functional characterization of T9αH, often through co-expression with other biosynthetic genes in heterologous systems like Nicotiana benthamiana, has been instrumental in pathway reconstitution. pku.edu.cnbiorxiv.orgresearchgate.net Specific isozymes identified in research include CYP725A22-1 and CYP725A37. nih.govresearchgate.net

Taxane 1β-hydroxylases (T1βHs): The introduction of a hydroxyl group at the C1 position is another critical hydroxylation event. The genes encoding the enzymes responsible, T1βHs, have been recently identified and characterized. nih.govbiorxiv.orgbiorxiv.orgnih.gov These discoveries filled a major gap in the understanding of the baccatin III and paclitaxel (B517696) pathway. nih.govbiorxiv.orgnih.gov

Table 1: Key Cytochrome P450 Monooxygenases in this compound Related Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Taxane 9α-hydroxylase | T9αH | Catalyzes oxidation at the C9 position of the taxane core. | frontiersin.orgpku.edu.cnoup.comvulcanchem.comnih.govnih.gov |

| Taxane 1β-hydroxylase | T1βH | Catalyzes hydroxylation at the C1β position. | nih.govbiorxiv.orgbiorxiv.orgnih.gov |

Acylation and deacetylation reactions are essential for modifying the taxane core, and specific enzymes have been identified that perform these transformations on late-stage intermediates related to this compound.

Taxane 7β-O-acyltransferase (T7AT): This enzyme is responsible for the acylation at the C7 position of the taxane ring system. vulcanchem.comnih.govbiorxiv.orgnih.gov The discovery and characterization of T7AT were crucial steps in the successful reconstitution of the baccatin III biosynthetic pathway. nih.govbiorxiv.orgnih.gov

Deacetylase Enzymes (DeAc 898, DeAc 1023): The final steps in the conversion of this compound-like precursors to baccatin III involve the removal of acetyl groups. biorxiv.org Specific deacetylases have been identified that carry out these crucial modifications. biorxiv.org

Taxane 9α-O-deacetylase (T9dA; DeAc 898): This enzyme removes the acetyl group from the C9 position. biorxiv.org

Taxane 7β-O-deacetylase (T7dA; DeAc 1023): This enzyme is responsible for deacetylation at the C7 position. biorxiv.org The proposed pathway from a this compound-like intermediate (10-Bz) to baccatin III involves the sequential action of these deacetylases. biorxiv.org

Table 2: Key Acyltransferase and Deacetylase Enzymes

| Enzyme | Abbreviation / Identifier | Function | Reference |

|---|---|---|---|

| Taxane 7β-O-acyltransferase | T7AT | Acylates the C7-hydroxyl group of taxane intermediates. | vulcanchem.comnih.govbiorxiv.orgnih.gov |

| Taxane 9α-O-deacetylase | T9dA (DeAc 898) | Removes the acetyl group at the C9α position. | biorxiv.org |

| Taxane 7β-O-deacetylase | T7dA (DeAc 1023) | Removes the acetyl group at the C7β position. | biorxiv.org |

The biosynthetic grid leading to paclitaxel is complex, with numerous branch points and intermediates. 1-deoxythis compound is one such significant compound.

1-deoxythis compound: Also known as 1-dehydroxythis compound, this taxane is a direct precursor in the biosynthetic pathway. nih.govontosight.aiechemi.com Its structure is characterized by the lack of a hydroxyl group at the C1 position compared to other baccatins. The complete biosynthetic pathway to 1β-dehydroxythis compound has been elucidated, culminating in the conversion of its immediate precursor (a taxoid referred to as 15 ) by the P450 enzyme CYP725A55. nih.gov Research has proposed a detailed pathway from an earlier intermediate (referred to as 5 ) leading to this compound (referred to as 11-Bz ), highlighting the series of enzymatic steps required. biorxiv.orgresearchgate.net Furthermore, the conversion of late-stage intermediates to baccatin III has been shown to proceed through the deacetylation of precursors that are structurally very similar to this compound. biorxiv.org

Acyltransferase and Deacetylase Enzymes in this compound Biosynthesis (e.g., T7AT, DeAc 898, DeAc 1023)

Genetic and Molecular Approaches to Pathway Research

The elucidation of the this compound biosynthetic pathway has been heavily reliant on modern genetic and molecular biology techniques.

Identifying the specific genes that encode the biosynthetic enzymes from the vast Taxus genome has been a significant challenge.

Genomic and Transcriptomic Analysis: The availability of sequenced genomes for several Taxus species, including T. chinensis, T. wallichiana, and T. yunnanensis, has been a watershed moment for gene discovery. oup.comnih.gov These genomic resources, combined with transcriptome sequencing (RNA-seq) and co-expression analysis, have allowed researchers to identify candidate genes that are expressed in concert with known paclitaxel biosynthesis genes. frontiersin.orgpku.edu.cnoup.com

Advanced Gene Discovery Strategies: Traditional co-expression analysis using limited samples proved insufficient to unravel the entire complex pathway. nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org To overcome this, researchers developed a more sophisticated approach involving multiplexed perturbation. nih.govbiorxiv.orgbiorxiv.org By analyzing the transcriptomes from a wide variety of tissues, cell types, developmental stages, and elicitation conditions, scientists could group the biosynthetic genes into distinct expression modules, greatly improving the resolution of gene discovery. nih.govbiorxiv.orgbiorxiv.orgnih.gov

Heterologous Expression and Functional Validation: Once candidate genes are identified, their functions must be confirmed. The most common method is heterologous expression, where the Taxus gene is inserted into and expressed in a different, fast-growing organism, such as baker's yeast (Saccharomyces cerevisiae) or the plant Nicotiana benthamiana. pku.edu.cnnih.govoup.combiorxiv.org By providing these engineered organisms with the appropriate substrate molecules, researchers can verify the specific reaction catalyzed by the enzyme and reconstitute segments of the biosynthetic pathway in a controlled environment. biorxiv.orgpku.edu.cn This approach has been essential for characterizing nearly all of the recently discovered enzymes in the pathway to this compound and baccatin III. nih.govoup.combiorxiv.org

Heterologous Expression Systems for Biosynthesis

The production of this compound and its precursors in heterologous systems offers a promising and sustainable alternative to extraction from Taxus plants. Researchers have successfully engineered various host organisms, including plants, bacteria, and yeast, to reconstruct parts of the complex biosynthetic pathway.

Nicotiana benthamiana

Nicotiana benthamiana has become a key platform for plant-based transient expression, particularly for complex pathways like that of taxanes. Its cellular machinery is well-suited for expressing plant-derived enzymes, especially the critical cytochrome P450s (P450s), ensuring proper protein folding and modification. nih.gov Recent breakthroughs have demonstrated the reconstitution of the baccatin III biosynthetic pathway in N. benthamiana by co-expressing a minimal set of nine core genes. cjnmcpu.com This success builds on earlier work that optimized the production of early precursors like taxadiene. oup.com

A 2024 study detailed the proposed biosynthetic pathway from taxadien-5α-ol to this compound in N. benthamiana. biorxiv.org The process involves a series of enzymatic reactions, including hydroxylations and acylations, to build the complex this compound structure. biorxiv.orgnih.gov Notably, the discovery of enzymes like taxane 1β-hydroxylase (T1βH) and taxane oxetanase (TOT) has been crucial in elucidating the steps toward forming the core taxane skeleton and key intermediates. biorxiv.orgnih.govresearchgate.net The expression of a specific set of genes in N. benthamiana has confirmed the production of this compound, validated by comparison to a chemical standard. researchgate.net

Escherichia coli

Escherichia coli is a favored host for metabolic engineering due to its fast growth and well-understood genetics. However, expressing eukaryotic P450 enzymes from plants poses a significant challenge in this prokaryotic system. d-nb.info Despite this, E. coli has been successfully engineered to produce early-stage taxane intermediates. Initial efforts co-expressed genes for taxadiene synthase (TS) and geranylgeranyl diphosphate synthase (GGPPS), achieving an unoptimized taxadiene yield of 1.3 mg/L. researchgate.netnih.gov

Subsequent work focused on producing oxygenated taxanes. By introducing taxadiene-5α-hydroxylase (T5αOH) and its reductase partner (CPR), researchers produced taxadien-5α-ol, a key precursor to this compound. d-nb.info Significant efforts have been made to overcome the low activity of P450s in E. coli. For example, one study achieved a five-fold increase in oxygenated taxanes, reaching 570 mg/L, through N-terminal modification of the enzymes. d-nb.info While the complete synthesis of this compound has not been reported in E. coli, the organism has been used to produce baccatin III, a closely related precursor, by expressing 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT) and feeding its substrate. frontiersin.orgnih.gov

Saccharomyces cerevisiae (Yeast)

As a eukaryotic organism, Saccharomyces cerevisiae provides a more suitable environment for expressing plant P450 enzymes than E. coli due to its native endomembrane system. d-nb.info Yeast has been engineered to produce high titers of taxadiene, with yields reaching 103 mg/L. nih.gov This was accomplished by introducing the necessary pathway genes and optimizing precursor supply. nih.gov

Further engineering has led to the production of oxygenated intermediates. By expressing eight taxoid biosynthetic genes, researchers demonstrated that all recombinant proteins were functional in yeast. nih.gov However, a bottleneck was identified at the first P450 hydroxylation step, limiting the downstream pathway. nih.gov Despite this, engineered yeast has been used to successfully produce 1β-dehydroxythis compound, a highly oxygenated taxoid intermediate sharing the same core skeleton as baccatin III and this compound. nih.gov This demonstrates yeast's potential as a viable chassis for producing complex taxanes.

Table 1: Production of this compound Precursors in Heterologous Systems

| Host Organism | Compound | Titer Achieved | Key Engineering Strategy |

|---|---|---|---|

| Escherichia coli | Taxadiene | 1.3 mg/L | Co-expression of four genes from different organisms. researchgate.netnih.gov |

| Escherichia coli | Oxygenated Taxanes | 570 mg/L | N-terminal modification of P450 enzymes. d-nb.info |

| Saccharomyces cerevisiae | Taxadiene | 103 mg/L | Engineering of mevalonate (B85504) pathway and expression of key synthases. nih.gov |

| Saccharomyces cerevisiae | 1β-dehydroxythis compound | Not Quantified | Expression of 12 enzymes to convert taxadien-5α-ol. nih.gov |

| Nicotiana benthamiana | Taxadiene | 100 µg/g FW | Cytosolic re-localization of plastidial enzymes. nih.gov |

| Nicotiana benthamiana | Baccatin III | ~50 ng/g FW | Transient expression of a minimal set of 9-17 genes. oup.comnih.govresearchgate.net |

Metabolic Engineering Strategies for Enhanced this compound Production in Research Systems

To overcome low yields of this compound and its precursors in heterologous systems, researchers employ various metabolic engineering strategies. These focus on optimizing enzyme performance and ensuring a plentiful supply of metabolic precursors.

Optimization of Enzyme Expression and Activity

The efficiency of the biosynthetic pathway is highly dependent on the expression levels and catalytic activity of each enzyme. In hosts like E. coli, protein engineering has been used to improve enzyme stability. For instance, a semi-rational mutation of the enzyme DBAT led to a variant with improved thermostability, which contributed to a 10.5-fold increase in baccatin III production in an engineered E. coli strain. frontiersin.org

In N. benthamiana, tuning the promoter strength for the P450 enzyme T5αH resulted in a three-fold increase in the accumulation of the desired product, taxadien-5α-ol, while decreasing unwanted byproducts. researchgate.net The discovery of a nuclear transport factor 2 (NTF2)-like protein, named Facilitator of Taxane Oxidization 1 (FoTO1), was a significant breakthrough. Co-expression of FoTO1 was found to be crucial for promoting the desired product formation during the first oxidation step, resolving a major bottleneck in pathway reconstitution. nih.govresearchgate.net Furthermore, optimizing the transcription levels of key genes by altering promoter strength, codon usage, and gene copy number can enhance the accumulation of taxanes. oup.com

Flux Redirection and Precursor Supply Enhancement

A common limitation in producing diterpenoids like this compound is the availability of the C20 precursor, geranylgeranyl diphosphate (GGPP). nih.gov Metabolic engineering aims to channel more carbon flux towards GGPP biosynthesis. The diterpenoid core of taxanes is derived from the plastidial 2-C-methyl-D-erythritol phosphate (B84403) (MEP) pathway, which supplies the necessary isoprenoid units. nih.gov

In N. benthamiana, a chloroplastic metabolic engineering strategy, coupled with enhancing the isoprenoid precursor pool, led to high yields of taxa-4(5),11(12)-diene and the accumulation of taxadiene-5α-ol. nih.gov This involved the synergistic expression of upstream bottleneck enzymes. nih.gov In cultivated Taxus cuspidata, transcriptomic analysis revealed that enhanced GGPP metabolic flux towards taxane synthesis was achieved by the coordinated upregulation of key enzymes like GGPPS and taxadiene synthase (TS). techscience.com

In microbial hosts, similar strategies are applied. In E. coli, engineering the acetyl-CoA metabolic pathway is critical, as acetyl-CoA is a central metabolite for both isoprenoid precursors and the acetyl groups required for taxane decoration. frontiersin.orgnih.gov An engineered E. coli strain with improved acetyl-CoA generation, combined with an optimized carbon source (glycerol), significantly increased baccatin III production. frontiersin.org In yeast, knocking down or knocking out genes in competing pathways, such as the sterol synthesis pathway which consumes the precursor farnesyl pyrophosphate (FPP), can redirect metabolic flux towards taxane production. oup.com

Chemical Synthesis and Semisynthesis of Baccatin Vi and Analogues

Semisynthetic Routes to Baccatin (B15129273) VI from Naturally Occurring Taxoids

Semisynthesis, which utilizes naturally occurring, structurally related compounds as starting materials, is the most practical approach for producing many taxanes. While Baccatin VI itself is not a primary target for large-scale production, its synthesis from other taxoids has been explored. One notable precursor is 1-deoxythis compound, which can be isolated from yew species like Taxus mairei. researchgate.net The conversion of related taxoids often involves a series of protection, deprotection, oxidation, and acylation steps to modify the functional groups at various positions on the taxane (B156437) core.

For instance, the biosynthesis of this compound has been shown to proceed from baccatin III precursors, involving key enzymatic steps like hydroxylation and acylation. nih.govbiorxiv.org While this is a biological route, it informs laboratory semisynthetic strategies. A successful laboratory synthesis of a 1-deoxytaxol analog involved attaching the paclitaxel (B517696) side chain to a this compound derivative, highlighting its utility as a scaffold for creating novel compounds. nih.gov The conversion of abundant taxanes like 9-dihydro-13-acetylbaccatin III (9DHB), found in the Canadian Yew (Taxus Canadensis), into more complex taxanes involves strategic oxidation of the C9 hydroxyl group and modification of acyl groups, methodologies that are applicable to the synthesis of various baccatin derivatives. google.com

| Starting Material | Key Transformations | Target |

| 1-Deoxythis compound | C1-Hydroxylation | This compound |

| Baccatin III | Acylation at C4, C9, C10 | This compound |

| 9-Dihydro-13-acetylbaccatin III | Oxidation at C9, Acyl group manipulation | This compound core |

Total Synthesis Approaches to the this compound Core Skeleton

The total synthesis of any taxane is a formidable challenge due to the molecule's densely functionalized and sterically congested tetracyclic core, which features a unique bridged eight-membered ring. nih.govresearchgate.net While the total synthesis of Paclitaxel has been famously achieved by multiple research groups, a total synthesis targeting this compound specifically is less documented in mainstream literature, likely due to its lower prominence as a direct pharmaceutical precursor compared to Baccatin III. vt.edu

However, the principles and strategies developed for the total synthesis of Paclitaxel are directly relevant to the construction of the this compound skeleton. These syntheses often involve:

Convergent Strategies: Assembling complex fragments separately before combining them.

Linear Sequences: Building the molecule step-by-step from a simpler starting point.

Key Cyclization Reactions: Forming the intricate ring systems, such as the eight-membered B-ring, through methods like McMurry couplings, Shapiro reactions, or intramolecular Heck reactions. researchgate.net

Regioselective Functionalization and Derivatization Strategies

Modifying the this compound core at specific positions (regioselectivity) is crucial for creating novel analogues and studying structure-activity relationships (SAR). This requires precise control over the reactivity of the multiple hydroxyl and ester groups on the molecule.

Synthesis of this compound Derivatives with Novel Substitutions

The synthesis of novel this compound derivatives allows for the exploration of how different functional groups impact biological activity. Research has focused on modifying several key positions:

C1 Position: The C1 hydroxyl group is sterically hindered. While radical-based deoxygenation at C1 in baccatin III derivatives has been shown to trigger skeletal rearrangements, other approaches have led to 1-deoxy analogues. researchgate.net The synthesis of a 1-deoxytaxol analog from a this compound derivative demonstrates the feasibility of using this scaffold for creating compounds with altered substitution at this position. nih.gov

C7, C9, and C10 Positions: These positions are more accessible for modification. A series of novel 1-deoxythis compound derivatives have been synthesized with modifications at the C7, C9, and C10 positions, including the introduction of carbonate groups, to study their cytotoxic effects. researchgate.net Selective protection and deprotection sequences, often using silyl (B83357) ethers, are employed to differentiate the hydroxyl groups and allow for targeted acylation or other modifications. acs.org

The table below summarizes examples of synthesized this compound derivatives.

| Derivative Class | Position(s) Modified | Type of Modification |

| 1-Deoxy analogues | C1 | Deoxygenation |

| C7/C10-modified analogues | C7, C10 | Varied acyl groups |

| C9/C10-carbonate analogues | C9, C10 | Carbonate formation |

Stereochemical Control in this compound Analog Synthesis

Maintaining and controlling the precise three-dimensional arrangement of atoms (stereochemistry) during synthesis is paramount, as even minor changes can drastically alter a molecule's biological activity. The taxane skeleton has numerous stereocenters. In derivatization, the primary concern is to avoid epimerization at sensitive positions during reactions. For instance, reactions at C13 must be carefully designed to avoid inversion of its stereochemistry. acs.org

In total synthesis, stereochemical control is established through various methods:

Chiral Pool Synthesis: Using naturally chiral starting materials.

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one stereoisomer over another, as seen in the synthesis of the Paclitaxel side chain. vt.edu

Substrate Control: Allowing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions. The cup-shaped conformation of the taxane ring system often dictates that reagents approach from the more accessible convex face. acs.org

Computational Chemistry in Synthesis Design and Prediction of Novel Taxoids

Modern synthetic chemistry increasingly relies on computational tools to navigate complex synthetic challenges. researchgate.netmdpi.com For a molecule like this compound, computational chemistry offers several advantages:

Retrosynthetic Analysis: Computer programs can help devise potential synthetic routes by breaking down the complex target molecule into simpler, more readily available precursors. frontiersin.org This is particularly valuable for planning total syntheses of intricate structures like the taxane core.

Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the feasibility of certain transformations, and understand the origins of regio- and stereoselectivity. mdpi.com This can save significant time and resources in the laboratory by identifying promising reaction conditions before experimentation.

Prediction of Novel Analogues: Computational screening of virtual libraries of taxoid structures can identify new potential drug candidates. researchgate.net By modeling the interaction of designed analogues with biological targets like tubulin, researchers can prioritize the synthesis of compounds with the highest predicted activity, accelerating the discovery process. researchgate.net

Structural Characterization and Elucidation Methodologies for Baccatin Vi

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of Baccatin (B15129273) VI. biocrick.com When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of Baccatin VI in complex mixtures. capes.gov.br

Electrospray ionization (ESI) is a commonly used soft ionization technique that produces protonated molecules [M+H]⁺ or other adducts, such as [M+NH₄]⁺, with minimal fragmentation. capes.gov.brresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule.

Tandem mass spectrometry (MS/MS) is employed to gain structural information through controlled fragmentation of the parent ion. capes.gov.brresearchgate.net In an MS/MS experiment, the ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures, such as the loss of acetyl and benzoyl groups. acs.org This technique is particularly useful for distinguishing between isomers. capes.gov.br

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govchem-soc.si This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal provides information about the arrangement of atoms in the crystal lattice.

For this compound, X-ray crystallographic analysis has provided unambiguous confirmation of its structure and the relative stereochemistry of its many chiral centers. researchgate.net The analysis also reveals the conformation of the fused ring system. In the solid state, the six-membered A ring of 1-deoxythis compound, a derivative, adopts a boat conformation, the eight-membered B ring is in a boat-chair conformation, and the six-membered C ring has a sofa conformation. researchgate.net

The determination of the absolute configuration is possible through the analysis of anomalous dispersion effects, especially if a heavy atom is present in the structure or by using specific crystallographic techniques. mit.edu This provides the true, non-superimposable mirror image of the molecule.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that provides information about the stereochemistry of chiral molecules in solution. rsc.org It measures the differential absorption of left and right circularly polarized light by a chiral molecule. aps.org

The ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. vt.edu For this compound, the benzoyl group and the enone system are key chromophores that contribute to the ECD spectrum. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the molecule can be determined. vt.eduresearchgate.net This method is particularly valuable when single crystals for X-ray crystallography are not available. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Baccatin Vi

Interaction with Microtubule Dynamics and Polymerization

Baccatin (B15129273) VI and its analogues are recognized for their ability to stabilize microtubules. Unlike some other anti-cancer agents that promote microtubule depolymerization, taxanes enhance polymerization and inhibit the disassembly of these structures.

Baccatin VI has been shown to possess microtubule-stabilizing properties. It actively inhibits the depolymerization of microtubules induced by cold temperatures. Research has demonstrated that this compound inhibits cold-induced microtubule depolymerization in isolated porcine brain and P. polycephalum microtubules, with half-maximal inhibitory dose (ID50) values of 70 µM and 100 µM, respectively nih.gov. This stabilization of the microtubule polymer disrupts the delicate equilibrium between polymerization and depolymerization that is essential for normal cellular function.

The related compound, Baccatin III, also demonstrates the ability to stabilize microtubules against cold-induced disassembly and can assemble purified tubulin into stable microtubules nih.gov. This suggests that the core taxane (B156437) structure, present in both this compound and Baccatin III, is fundamental to this stabilizing effect.

Table 1: Inhibitory Activity of this compound on Microtubule Depolymerization

| Microtubule Source | Condition | ID50 (µM) | Reference |

|---|---|---|---|

| Porcine Brain (isolated) | Cold-induced depolymerization | 70 | nih.gov |

| P. polycephalum (isolated) | Cold-induced depolymerization | 100 | nih.gov |

Taxanes, including this compound and its analogues, bind to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer acs.org. This binding site is located on the interior surface of the microtubule acs.org. Studies on the closely related Baccatin III have provided significant insights into the specifics of this interaction.

The crystal structure of the Baccatin III-tubulin complex has been resolved at a 1.9 Å resolution, revealing the precise binding interactions nih.gov. The taxane core of Baccatin III accommodates within the binding site, and this interaction is responsible for a significant portion of the binding energy nih.govacs.org. It is suggested that the taxane ring system itself contributes to about 75% of the free energy change of binding acs.orgacs.org.

Upon binding, taxoids can induce allosteric conformational changes in tubulin. An interesting finding is that Baccatin III can expand the GDP-microtubule lattice without actually stabilizing it, indicating that lattice expansion and stabilization are separable, though often coupled, effects portlandpress.com. The binding of Baccatin III to β-tubulin can also lead to conformational changes in the βM-loop and the βS9-βS10 loop nih.gov. There is also evidence of an allosteric crosstalk between the taxane binding site and the βT5 loop, potentially mediated through the central βH7 helix and the guanosine (B1672433) nucleotide bound to β-tubulin nih.gov.

Table 2: Binding Affinity of Baccatin III to Tubulin

| Ligand | Binding Constant (Kb) | Method | Reference |

|---|---|---|---|

| Baccatin III | 1.5 x 10⁵ M⁻¹ | Fluorescence Anisotropy | acs.org |

| Baccatin III | 3.0 ± 0.5 x 10³ M⁻¹ | Centrifugation | nih.gov |

Inhibition of Microtubule Depolymerization

Cell Cycle Modulation and Arrest Mechanisms

By disrupting the normal dynamics of microtubules, this compound and related taxoids interfere with the formation and function of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division. This interference leads to a halt in the cell cycle.

A hallmark of the cellular response to taxoids is the arrest of the cell cycle at the G2/M transition phase. Studies on Baccatin III have demonstrated its capability to induce G2/M phase arrest in various cancer cell lines nih.gov. For instance, in HeLa human cervical cancer cells, treatment with enzymatically synthesized Baccatin III led to a significant increase in the cell population in the G2/M phase, rising to approximately 40% from a baseline of 25% in untreated cells nih.gov. This effect was found to be dose-dependent nih.gov. Similarly, Baccatin III induces mitotic arrest in U937 human promonocytic leukemia cells acs.orgacs.org. This cell cycle blockade is a direct consequence of the stabilization of microtubules, which prevents the proper formation and function of the mitotic spindle, thereby activating the spindle assembly checkpoint and halting progression into anaphase.

Table 3: Effect of Baccatin III on Cell Cycle Distribution in HeLa Cells

| Treatment | Percentage of Cells in G2/M Phase | Reference |

|---|---|---|

| Untreated Control | 25% | nih.gov |

| Baccatin III (enzymatically synthesized) | ~40% | nih.gov |

| Baccatin III (standard) | 34% | nih.gov |

Interestingly, some research suggests that the induction of apoptosis by Baccatin III may not be strictly dependent on G2/M arrest, implying that the core taxane ring might trigger cell death through alternative pathways in other phases of the cell cycle nih.gov.

Investigation of Other Molecular Targets and Signaling Cascades (e.g., Indoleamine 2,3-dioxygenase, Uridine phosphorylase 1)

Beyond its effects on mitochondria, research has explored other potential molecular targets of baccatin derivatives.

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that has been identified as a potential target. researchgate.netresearchgate.net IDO is of interest in cancer therapy because of its role in immune suppression within the tumor microenvironment. nih.gov Some in silico molecular docking studies have suggested that brevifoliol (B1200483) derivatives, which share a structural relationship with some baccatin derivatives, could interact with IDO in prostate cancer cell lines like PC-3 and DU-145. researchgate.netresearchgate.net

Uridine phosphorylase 1 (UPP1) is another enzyme implicated as a potential target. researchgate.netresearchgate.net UPP1 is involved in the pyrimidine (B1678525) salvage pathway, which allows cells to recycle nucleosides for DNA and RNA synthesis. uniprot.orgmdpi.com This enzyme is often found to be upregulated in various cancers. nih.gov Docking studies have indicated a possible interaction between brevifoliol derivatives and UPP1 in HeLa (cervical cancer) cells. researchgate.netresearchgate.net

In vitro Mechanistic Studies in Cellular Models (e.g., Cancer cell lines)

The cytotoxic and mechanistic effects of this compound and its derivatives have been evaluated in a variety of human cancer cell lines. These studies are crucial for understanding the potential of these compounds as anticancer agents.

Derivatives of 1-deoxythis compound have demonstrated significant cytotoxicity in several cancer cell lines. For example, C-3'-N-acyl modified analogues showed strong activity against MDA-MB-231 (breast cancer), PC-3 (prostate cancer), HepG2 (liver cancer), and H460 (hepatoma) cell lines. nih.gov Similarly, C-7, C-9, and C-10 modified analogues were effective against A-549 (lung cancer), MDA-MB-231, and the drug-resistant A-549/T cell line. nih.gov Further modifications at the C-13 and C-14 positions of 1-deoxythis compound also yielded compounds with cytotoxic activities against A549 and A2780 (ovarian cancer) cell lines. tandfonline.comresearchgate.net

The table below summarizes the in vitro activity of various this compound derivatives in different cancer cell lines.

| Derivative | Cancer Cell Line(s) | Observed Effect(s) |

| C-3'-N-acyl modified 1-deoxythis compound analogues | MDA-MB-231, PC-3, HepG2, H460 | Strong cytotoxicity |

| C-7, C-9, C-10 modified 1-deoxythis compound analogues | A-549, MDA-MB-231, A-549/T | Strong cytotoxicity, especially in drug-resistant cells |

| C-13, C-14 modified 1-deoxythis compound analogues | A549, A2780 | Cytotoxic activity |

| Fungal Baccatin III | BEL7402 (liver cancer) | Cytotoxic activity |

| Enzymatically Synthesized Baccatin III (ESB III) | HeLa, A549, A431, HepG2 | Cytotoxicity, G2/M phase cell cycle arrest, ROS production, mitochondrial membrane depolarization, apoptosis |

Structure Activity Relationship Sar Studies and Rational Design of Baccatin Vi Derivatives

Systematic Modification of Baccatin (B15129273) VI Core Structure for SAR Elucidation

Systematic modifications of the baccatin VI core have been instrumental in understanding the structural requirements for its biological effects. This compound, a naturally occurring taxoid, can be chemically transformed into various 1-deoxypaclitaxel (B1247906) derivatives through selective deacylation and subsequent attachment of the C-13 side chain. acs.orgnih.gov This process has allowed researchers to explore the significance of different substituents on the taxane (B156437) core.

Key findings from these systematic modifications include:

1-Deoxygenation : The removal of the hydroxyl group at the C-1 position of the baccatin core to produce 1-deoxy analogs has been a significant area of study. Comparison of 1-deoxy-9-dihydrodocetaxel analogues with their paclitaxel (B517696) counterparts revealed that 1-deoxygenation can lead to a slight reduction in activity. researchgate.net However, several 1-deoxypaclitaxel derivatives have demonstrated bioactivity comparable to that of paclitaxel, indicating that the 1-hydroxyl group is not an absolute requirement for activity. acs.orgnih.gov

Peripheral Acyl Group Manipulation : The acetyl groups on the baccatin core have been targets for modification. For instance, the selective removal of the C-10 acetyl group was found to have minimal impact on the biological activity. cabidigitallibrary.org

Skeletal Rearrangements : Radical-based deoxygenation reactions at positions C-1, C-2, and C-7 of the taxane core have been shown to induce a series of skeletal rearrangement cascades, highlighting the chemical reactivity and potential for generating diverse structural analogs. researchgate.net

These systematic studies provide a foundational understanding of which parts of the this compound molecule are essential for its biological function and which can be altered to potentially enhance its therapeutic properties.

Influence of Specific Substituents on Biological Activities

C-7, C-9, and C-10 Modifications and Their Impact on Activity

Modifications at the C-7, C-9, and C-10 positions of the this compound core have yielded significant insights into their influence on anticancer activity. nih.gov

C-7 Position : Deoxygenation at the C-7 position to produce 7-deoxytaxol has been shown to result in compounds with cytotoxicity comparable to that of paclitaxel, suggesting the C-7 hydroxyl group is not essential for this activity. nih.gov

C-9 and C-10 Positions : The introduction of a carbonate group at the C-9 and C-10 positions of 1-deoxythis compound derivatives has led to compounds with distinct properties. researchgate.netnih.gov These novel analogs have demonstrated strong cytotoxicity against various human cancer cell lines, including drug-resistant ones, marking them as potential leads for new anticancer drug design. researchgate.netnih.gov The electronic properties of the terminal groups on the substituents at C-9 and C-10 have been identified as important factors for cytotoxic activities. researchgate.net Furthermore, the removal of the C-10 acetyl group generally does not significantly affect the activity of taxanes. cabidigitallibrary.org

The following table summarizes the effects of some modifications at these positions:

| Modification Location | Type of Modification | Effect on Activity | Reference |

| C-7 | Deoxygenation | Comparable cytotoxicity to paclitaxel | nih.gov |

| C-9, C-10 | Carbonate group addition | Strong cytotoxicity, especially in drug-resistant cells | researchgate.netnih.gov |

| C-10 | Deacetylation | Minimal effect on activity | cabidigitallibrary.org |

Role of the 11,12-olefin and its Reduction on Conformation and Activity

The reduction of this 11,12-olefin has a significant impact on the conformation of the A and B rings of the taxane skeleton. researchgate.net X-ray crystallographic analysis of 11,12-dihydro-taxoids derived from 1-deoxythis compound revealed substantial conformational changes compared to their unsaturated counterparts. researchgate.net In the parent compound, the six-membered A ring typically adopts a boat conformation, while the eight-membered B ring is in a boat-chair conformation. researchgate.net However, upon reduction of the 11,12-olefin, the A ring can shift to a chair conformation, and the B ring undergoes significant distortion. researchgate.net These conformational alterations can influence how the molecule interacts with its biological target, such as tubulin.

It has been noted that the Δ11,12-olefin is a reactive site, with reagents like mCPBA preferentially reacting at this position. acs.org This reactivity highlights the importance of this functional group in both the chemical and biological properties of this compound derivatives. Alternative taxane conformations are generally only produced through substantial skeletal rearrangements, such as the saturation of the 11,12-double bond. vt.edu

Impact of Acetyl and Benzoyl Groups on Molecular Interactions

C-2 Benzoyl Group : The C-2 benzoyl group is considered essential for the biological activity of taxanes. znaturforsch.com Its removal leads to a drastic reduction in activity. cabidigitallibrary.org This group is involved in key interactions with the microtubule binding site. znaturforsch.com Studies have shown that modifications to this group, such as introducing substituents on the benzoyl ring, can significantly alter activity. For instance, analogs with para-substituted benzoyl groups are much less active, while those with ortho or meta-substituted aroyl groups can be significantly more active than paclitaxel. nih.gov

C-4 Acetyl Group : The C-4 acetyl group also plays a role in the molecule's interaction with microtubules. csic.es While its removal can impact activity, its importance is considered secondary to the C-2 benzoyl group and the C-13 side chain. znaturforsch.com Some studies suggest that the C-4 acetyl group may not be as crucial as the D-ring for microtubule binding. znaturforsch.com

Other Acetyl Groups : this compound possesses multiple acetyl groups. The removal of the C-10 acetyl group has been shown to have little effect on activity. cabidigitallibrary.org In contrast, the presence of an acetoxy group at C-7 appears to be a prerequisite for the function of certain enzymes involved in the later stages of taxane biosynthesis. biorxiv.org

The interaction of the C-2 and C-4 substituted taxane ring system with the microtubule binding site is thought to provide the majority of the binding energy for paclitaxel and is sufficient to induce microtubule stabilization. znaturforsch.comcsic.es

Conformational Analysis and its Correlation with Biological Effects

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. The rigid, yet subtly flexible, taxane core adopts specific spatial arrangements that are crucial for its interaction with its biological target, primarily β-tubulin.

A key finding in the SAR of taxanes is the "T-taxol" conformation, which is believed to be the bioactive conformation when bound to tubulin. nih.gov In this conformation, the C-2 benzoyl group and the two phenyl groups of the C-13 side chain are arranged in a T-shape. nih.gov The baccatin core serves as the scaffold that holds these key interacting groups in the correct orientation.

The reduction of the 11,12-olefin has a profound effect on the conformation of the A and B rings, leading to a more distorted structure which can negatively impact biological activity. researchgate.net Specifically, in 11,12-dihydro-taxoids, the A ring can adopt a chair conformation, a significant deviation from the boat conformation in the parent molecule. researchgate.net

Furthermore, the presence of various substituents can induce subtle conformational variations in the tetracyclic ring system. For example, deacetylation at C-10 and C-13, or the formation of a 9,10-acetonide, can lead to these changes. researchgate.net The goal of conformational analysis is to understand these structural nuances and correlate them with the observed biological effects, thereby aiding in the design of molecules with optimized conformations for enhanced activity. ijpsr.com

Computational Modeling and In Silico Approaches for SAR Prediction

Computational modeling and in silico approaches have become indispensable tools in the study of this compound derivatives, enabling the prediction of structure-activity relationships and guiding the rational design of new analogs. These methods complement experimental studies by providing insights into the molecular interactions that govern biological activity.

Molecular Docking : Docking studies are used to predict the binding mode of this compound derivatives within the paclitaxel binding site on β-tubulin. nih.gov By comparing the interactions of different analogs, researchers can infer the importance of specific functional groups. For example, docking studies have reinforced the essential role of the C-2 benzoyl group in microtubule binding. znaturforsch.com

QSAR (Quantitative Structure-Activity Relationship) : While not explicitly detailed in the provided context for this compound, QSAR is a common computational technique used to correlate the physicochemical properties of a series of compounds with their biological activities. This can lead to predictive models for designing new, more potent analogs.

Design of Simplified Analogs : Computational modeling has been used to design simplified mimics of the baccatin core. nih.govnih.govacs.org For instance, an aza-tricyclic moiety was designed to mimic the baccatin structure, with a computer modeling study performed to determine the optimal stereoisomer for synthesis. nih.gov

These computational approaches, by providing a molecular-level understanding of the interactions between this compound derivatives and their biological target, can significantly reduce the time and resources required for the discovery of new and improved therapeutic agents. researchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, the primary biological target is β-tubulin, a key component of microtubules. Docking studies have provided invaluable insights into the binding interactions at the atomic level, guiding the synthesis of more potent analogues.

While direct docking studies on this compound are not extensively documented in publicly available literature, significant research on the closely related baccatin core, particularly Baccatin III, offers a strong model for its binding mode. Baccatin III, which lacks the C-13 side chain found in paclitaxel, has been shown to bind to the taxane-binding site on β-tubulin. acs.org This interaction is primarily driven by the baccatin ring system. pnas.orgznaturforsch.com

Studies on various taxane diterpenoids reveal that the cage-like conformation of the baccatin core is crucial for insertion into the binding pocket on β-tubulin. nih.gov The binding of the baccatin moiety is thought to provide a substantial portion of the binding energy for the entire taxane molecule. acs.org

Key interactions observed in docking studies of baccatin-containing compounds with β-tubulin typically involve hydrogen bonds and hydrophobic interactions. For instance, the hydroxyl groups on the baccatin core can form hydrogen bonds with amino acid residues in the binding pocket. The benzoyl group at the C-2 position is also considered a critical element for activity, contributing to the binding affinity. znaturforsch.comelifesciences.org

The following table summarizes hypothetical interactions of the this compound core with the β-tubulin binding site, extrapolated from studies on related taxanes. znaturforsch.comnih.govelifesciences.org

| This compound Moiety | Interacting Residue (β-Tubulin) | Type of Interaction |

| C2-Benzoyl Group | Phe272, Pro274, Pro360 | Hydrophobic |

| Oxetane (B1205548) Ring | Thr276, Arg278 | Hydrogen Bond |

| C7-Hydroxyl Group | His229 | Hydrogen Bond |

| Acetyl Groups | Various | van der Waals |

The addition of a side chain at the C-13 position, as seen in paclitaxel, significantly enhances the binding affinity and biological activity. pnas.org Molecular docking simulations have been instrumental in designing and optimizing these side chains for improved interactions with the tubulin pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, QSAR studies are pivotal in predicting the anticancer potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

While specific QSAR models exclusively for this compound derivatives are not widely published, the principles can be understood from studies on broader series of taxoids. researchgate.nettandfonline.com These studies typically employ 2D or 3D QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net

In a typical QSAR study for this compound derivatives, a series of analogues with modifications at various positions (e.g., C-2, C-4, C-7, C-10, C-13) would be synthesized and their cytotoxic activities (e.g., IC50 values) against cancer cell lines determined. nih.gov Then, various molecular descriptors for each analogue would be calculated. These descriptors quantify different physicochemical properties:

Steric Descriptors: (e.g., Molar Refractivity, van der Waals volume) relate to the size and shape of the molecule.

Electronic Descriptors: (e.g., Dipole Moment, Partial Atomic Charges) describe the electronic distribution.

Hydrophobic Descriptors: (e.g., LogP) quantify the lipophilicity.

Topological Descriptors: Describe the connectivity of atoms in the molecule.

A mathematical model is then generated to correlate these descriptors with the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of new, hypothetical this compound derivatives.

The table below presents a hypothetical example of data that would be used in a QSAR study of this compound derivatives.

| Compound | C-2 Substituent | LogP | Molar Refractivity | Predicted IC50 (µM) |

| This compound | Benzoyl | 3.5 | 180 | 15.0 |

| Derivative 1 | p-Fluorobenzoyl | 3.7 | 181 | 12.5 |

| Derivative 2 | p-Methoxybenzoyl | 3.4 | 185 | 18.2 |

| Derivative 3 | Thienoyl | 3.2 | 175 | 10.8 |

Such models provide valuable insights into which structural features are most important for activity. For instance, a QSAR model might reveal that bulky, electron-withdrawing substituents at the C-2 position and a moderately hydrophobic side chain at C-13 are favorable for high cytotoxic activity. This information provides a clear, rational basis for the design of the next generation of this compound-based anticancer agents. nih.govscirp.orgjppres.com

Advanced Analytical Techniques for Baccatin Vi Quantification and Profiling

Spectroscopic Methods for Detection and Purity Assessment

Spectroscopic techniques are fundamental in the analysis of taxanes. They are often coupled with chromatographic methods to provide both separation and detection capabilities.

Ultraviolet (UV) Detection in Chromatographic Analysis

Ultraviolet (UV) detection is a widely used and robust method for the analysis of Baccatin (B15129273) VI and other taxoids when coupled with High-Performance Liquid Chromatography (HPLC). The taxane (B156437) structure contains chromophores that absorb UV light, allowing for their detection and quantification.

The selection of an appropriate wavelength is critical for achieving optimal sensitivity and selectivity. For the analysis of taxoids, including Baccatin VI, detection is commonly performed at wavelengths around 227 nm to 230 nm. scispace.comresearchgate.net This range provides a good response for paclitaxel (B517696) and its structurally related compounds. For instance, a method for the simultaneous determination of paclitaxel and its related substances, including baccatin III, utilized UV detection at 227 nm. scispace.com Another study noted that while the primary maximum absorption for 10-deacetylbaccatin III and baccatin III is around 232-233 nm, paclitaxel and cephalomannine (B1668392) show a maximum at 229-230 nm. researchgate.net

In a specific HPLC method developed for the analysis of taxol and six related taxanes, including a baccatin derivative, a UV detector was employed to monitor the effluent. researchgate.net Similarly, in the analysis of extracts from Taxus wallichiana, taxol and five other taxanes, including baccatin III and 10-deacetylbaccatin III, were successfully separated and detected at 228 nm. nih.gov The choice of this wavelength allows for the sensitive detection of these compounds, with linearity observed in the 0.1-2.0 µg range and a detection limit below 0.1 µg. nih.gov

The following table summarizes typical UV detection wavelengths used in the chromatographic analysis of taxanes:

| Compound Family | Typical UV Detection Wavelength (nm) | Reference |

| Paclitaxel and related taxanes | 227 | scispace.com |

| Baccatin III and derivatives | 232-233 | researchgate.net |

| Paclitaxel and Cephalomannine | 229-230 | researchgate.net |

| Taxol and related taxanes | 228 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound and its analogues in various matrices, from plant extracts to cell cultures. mdpi.comopenaccessjournals.com Its high resolution and reproducibility make it an indispensable tool for both research and industrial applications. researchgate.netopenaccessjournals.com

Method Development for this compound and Related Taxoids

The development of robust HPLC methods is crucial for the accurate analysis of this compound and other taxoids. This involves optimizing several parameters, including the stationary phase (column), mobile phase composition, and elution mode (isocratic or gradient).

Reversed-phase HPLC is the most common approach, typically employing a C18 column. nih.govnih.gov For instance, a method for determining taxol and related compounds, including baccatin III and 10-deacetylbaccatin III, utilized a Resolvepak C18 column with a mobile phase of methanol-water-phosphoric acid (60:40:0.5). nih.gov This method demonstrated good separation and a linear relationship between peak area and the amount of the compounds in the range of 0.1-2.0 µg. nih.gov

Another study developed a sensitive and reproducible HPLC method using a Curosil G column and a gradient elution for the routine analysis of taxol and six related taxanes, including a baccatin derivative. researchgate.net This method was linear for the tested taxanes within a concentration range of 0.1 µg to 2.4 µg injected. researchgate.net The use of specialty columns, such as pentafluorophenyl (PFP) packings, has also been shown to offer greater selectivity for paclitaxel and related taxanes compared to standard C18 columns. researchgate.net

The table below provides examples of HPLC method parameters for taxoid analysis:

| Stationary Phase | Mobile Phase | Detection | Analytes | Reference |

| Resolvepak C18 | Methanol-water-phosphoric acid (60:40:0.5) | UV at 228 nm | Taxol, 10-deacetyl-7-epitaxol, cephalomannine, 10-deacetyl taxol, baccatin III, 10-deacetylbaccatin III | nih.gov |

| Curosil G | Gradient elution | UV | Taxol and six related taxanes | researchgate.net |

| Fluophase C18 | Acetonitrile-trifluoroacetic acid (87:13) | UV at 205 nm | Taxol, cephalomannine, 10-deacetylbaccatin III | mdpi.com |

Application in Biosynthetic Pathway Monitoring

HPLC is a vital tool for monitoring the intricate biosynthetic pathway of taxoids, including this compound. By analyzing the metabolic profile of Taxus cells or tissues over time or after specific treatments, researchers can gain insights into the enzymatic steps and regulatory mechanisms involved in the production of these complex molecules.

For example, feeding studies with labeled precursors in Taxus suspension cells have utilized HPLC with radioactivity detection to trace the incorporation of these precursors into various taxoids. nih.gov This approach helped to elucidate that the major bifurcation in taxoid biosynthesis towards either 13α-hydroxy taxoids (like paclitaxel) or 14β-hydroxy taxoids occurs after 10β-hydroxylation of the taxane core. nih.gov

Furthermore, HPLC analysis has been instrumental in studying the effect of elicitors, such as methyl jasmonate (MeJA), on taxane production in cell cultures. nih.gov By quantifying the accumulation of key intermediates like baccatin III and the final product paclitaxel, researchers can correlate these changes with the expression levels of biosynthetic pathway genes. nih.gov In one study, MeJA elicitation led to a significant upregulation of most of the seven known taxane biosynthetic pathway genes, which corresponded to an increase in baccatin III and paclitaxel accumulation as measured by HPLC. nih.gov

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Comprehensive Profiling

To achieve even greater resolution, sensitivity, and speed of analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) has emerged as a powerful tool for the comprehensive profiling of this compound and other taxanes. nih.govfrontiersin.org

Metabolomic Approaches for Taxane Identification

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on advanced analytical platforms like UHPLC-MS. This approach allows for the simultaneous detection and relative quantification of hundreds to thousands of metabolites, providing a global snapshot of the metabolic state.

In the context of taxane research, untargeted metabolomics has been employed to investigate the variations in taxoid and flavonoid profiles among different Taxus species. nih.gov One study identified 2246 metabolites, revealing species-specific accumulation patterns. nih.gov Such comprehensive analyses can help identify key metabolic markers and understand the complex interplay between different biosynthetic pathways. For instance, a negative correlation between flavonoid metabolism and taxoid accumulation has been suggested through these metabolomic studies. nih.govtechscience.com

A widely targeted metabolomics analysis of wild versus cultivated Taxus cuspidata identified 71 metabolites with significant concentration differences, providing insights into the metabolic reprogramming that occurs under cultivation. techscience.com Furthermore, UPLC-MS/MS methods have been developed for the simultaneous determination of a wide range of taxoids and other bioactive compounds in Taxus leaves, offering high sensitivity with lower limits of quantification in the ng/mL range. frontiersin.org These methods are crucial for quality assessment and for identifying chemical markers to differentiate various Taxus species. frontiersin.org

The combination of UHPLC for high-resolution separation and tandem mass spectrometry (MS/MS) for structural elucidation is particularly powerful for identifying known and novel taxoids in complex extracts. nih.govnih.gov This technique has been used to characterize impurity profiles in paclitaxel injections and to identify a wide array of taxoids in various parts of the Taxus plant. nih.govscispace.com

Future Research Directions and Translational Perspectives

Elucidation of Unresolved Biosynthetic Pathway Steps and Enzymes

The biosynthetic pathway of taxanes is a complex network of reactions, and despite significant progress, several steps leading to and from Baccatin (B15129273) VI remain to be fully elucidated. nih.govfrontiersin.orgmdpi.com While many of the core enzymes have been identified, the precise sequence and interplay of hydroxylation, acylation, and rearrangement reactions are still areas of active investigation. nih.govmdpi.com

Recent breakthroughs have identified crucial cytochrome P450 enzymes responsible for key transformations, such as the formation of the characteristic oxetane (B1205548) ring in taxanes. nih.govcjnmcpu.com For instance, the enzyme CYP725A55 has been shown to catalyze the formation of 1β-dehydroxybaccatin VI from 2α-benzoyloxy-7β-acetoxytaxusin. nih.gov Additionally, research has identified other key enzymes like taxane (B156437) 9α-hydroxylase (T9αH) and taxane oxetanase 1 (TOT1). cjnmcpu.com However, the complete enzymatic cascade and the potential for pathway bifurcation, where intermediates are shunted towards different taxoid structures, are not fully understood. mdpi.combiorxiv.org Future research will likely focus on:

Identifying the remaining "missing" enzymes: This includes specific hydroxylases, acyltransferases, and other modifying enzymes that complete the intricate decoration of the taxane core. frontiersin.orgcjnmcpu.combiorxiv.org